molecular formula C16H11ClN4O2S3 B327988 N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine

Cat. No.: B327988
M. Wt: 422.9 g/mol
InChI Key: DSFFJHMWBTTWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is a complex organic compound that features a unique combination of thiadiazole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine typically involves multiple steps One common synthetic route starts with the preparation of the 1,3,4-thiadiazole core, which is then functionalized with a 2-chlorobenzylsulfanyl groupReaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorobenzyl position .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine has been studied for its potential antimicrobial and antiviral properties. Its ability to inhibit certain enzymes makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential as an anticancer agent. Preliminary studies suggest that it can induce apoptosis in cancer cells by targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine apart from similar compounds is its dual thiadiazole and benzothiazole structure.

Properties

Molecular Formula

C16H11ClN4O2S3

Molecular Weight

422.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C16H11ClN4O2S3/c17-12-7-3-1-5-10(12)9-24-16-20-19-15(25-16)18-14-11-6-2-4-8-13(11)26(22,23)21-14/h1-8H,9H2,(H,18,19,21)

InChI Key

DSFFJHMWBTTWMO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43)Cl

Origin of Product

United States

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